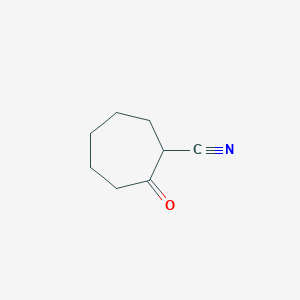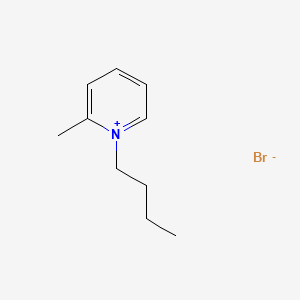
1-丁基-2-甲基吡啶溴化物
描述
1-Butyl-2-methylpyridinium bromide is a chemical compound with the molecular formula C10H16BrN . It is used in laboratory chemicals and the manufacture of substances .
Synthesis Analysis
Pyridinium salts, including 1-Butyl-2-methylpyridinium bromide, have been synthesized through various routes . They have played an intriguing role in a wide range of research topics .
Molecular Structure Analysis
The molecular structure of 1-Butyl-2-methylpyridinium bromide consists of 10 carbon atoms, 16 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The average mass is 230.145 Da .
Chemical Reactions Analysis
Ionic liquids based on 1-alkyl-3-methylpyridinium halides, which include 1-Butyl-2-methylpyridinium bromide, have been studied by Raman and IR spectroscopy . The chemistry of these solvents consists of interacting bulky cations and anions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Butyl-2-methylpyridinium bromide include low volatility, thermal stability over a broad temperature range, and the capability to be regenerated . These features allow it to be used repeatedly in closed production cycles .
科学研究应用
Aggregation Behavior in Aqueous Solutions
Scientific Field
Solution Chemistry Application Summary: This compound is studied for its unique aggregation behavior in aqueous solutions, which is crucial for understanding the properties of ionic liquids in various environments . Methods: Researchers use density, speed of sound, and conductivity measurements at a controlled temperature of 298.15 K to characterize the aggregation . Results: The critical aggregation concentration, degree of ionization of aggregates, and standard Gibbs energy of aggregation are determined, providing insights into the molecular interactions within the solution .
Structural Features for Vibrational Spectroscopy
Scientific Field
Vibrational Spectroscopy Application Summary: The structural features of 1-Butyl-2-methylpyridinium bromide are analyzed to understand its potential as a “green” solvent for processing plant biomass and polypeptides . Methods: Raman and IR spectroscopy are employed, alongside computational methods, to interpret the vibrational spectra of the compound . Results: The study reveals significant changes in the solvent properties based on the anion or substituents in the organic cation, influencing its applications in biodegradable polymers and biofuels production .
Thermal Stability in Ionic Liquids
Scientific Field
Thermal Analysis Application Summary: The compound’s role in enhancing the thermal stability of ionic liquids is investigated, which is vital for their use in high-temperature applications . Methods: Liquid-liquid equilibria and phase equilibrium studies are conducted at various temperatures to assess the thermal stability . Results: The findings suggest that 1-Butyl-2-methylpyridinium bromide-based ionic liquids have favorable thermal properties for use in energy materials .
Cellulose Processing
Scientific Field
Polymer Chemistry Application Summary: The ionic liquid is explored for its ability to dissolve cellulose, which is a challenging but essential process for utilizing this abundant natural polymer . Methods: The dissolution and regeneration processes of cellulose in the ionic liquid are simulated using molecular dynamics . Results: The study provides a theoretical basis for optimizing cellulose regeneration processes, highlighting the compound’s efficacy in dissolving cellulose .
Biofuels Production
Scientific Field
Biochemical Engineering Application Summary: The compound is part of a class of ionic liquids that process plant biomass into biofuels, offering an environmentally friendly alternative to traditional fuels . Methods: The chemistry of these solvents involves the interaction of bulky cations and anions, which is studied to optimize biofuel production . Results: The research indicates that these ionic liquids can be used repeatedly in closed production cycles, reducing the release of toxic compounds .
Green Solvent Applications
Scientific Field
Green Chemistry Application Summary: 1-Butyl-2-methylpyridinium bromide is researched for its applications as a green solvent, contributing to the development of sustainable chemical processes . Methods: The compound’s properties are compared with conventional solvents to evaluate its effectiveness and environmental impact . Results: The analysis suggests that this ionic liquid can serve as a safer, less toxic alternative to traditional solvents, aligning with the principles of green chemistry .
This analysis provides a detailed overview of the diverse applications of 1-Butyl-2-methylpyridinium bromide in scientific research, showcasing its potential in various fields and its contribution to sustainable practices.
Electrochemical Energy Storage
Scientific Field
Electrochemistry Application Summary: This compound is utilized in the development of electrolytes for electrochemical energy storage devices, such as supercapacitors . Methods: The ionic liquid is mixed with co-solvents like acetonitrile (AN) and propylene carbonate (PC) to optimize the viscosity and electrochemical performance . Results: The study achieved a maximum operating voltage of 2.2 V for the systems studied, with the highest specific energy and power reported for a 3:1 weight ratio of ionic liquid to AN .
Ionic Liquid Aggregation
Scientific Field
Physical Chemistry Application Summary: The aggregation behavior of 1-Butyl-2-methylpyridinium bromide in aqueous solutions is characterized to understand its interactions and potential as an ionic liquid . Methods: Measurements of density, speed of sound, and conductivity at 298.15 K are used to determine the critical aggregation concentration and other properties . Results: The results provide insights into the dependence of aggregation behavior on the structural variation of pyridinium-based ionic liquids .
安全和危害
未来方向
The future directions of 1-Butyl-2-methylpyridinium bromide could include its applications in synthesis . The highly promising applications of similar ionic liquids include plant biomass (polysaccharides) and polypeptide processing in order to produce biodegradable polymers, composites, and biofuels .
属性
IUPAC Name |
1-butyl-2-methylpyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.BrH/c1-3-4-8-11-9-6-5-7-10(11)2;/h5-7,9H,3-4,8H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHDOABFJHOTIT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049258 | |
| Record name | 1-Butyl-2-methylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-2-methylpyridinium bromide | |
CAS RN |
26576-84-1 | |
| Record name | Pyridinium, 1-butyl-2-methyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26576-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-2-methylpyridinium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026576841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-2-methylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-butyl-2-methylpyridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



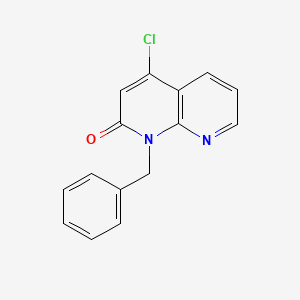
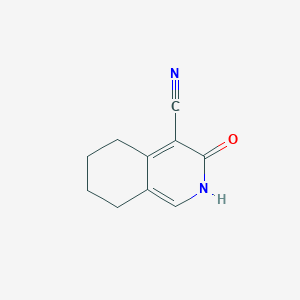


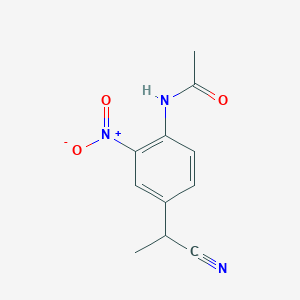
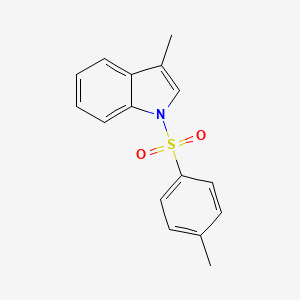
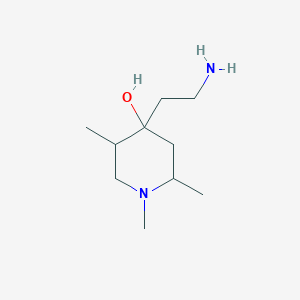
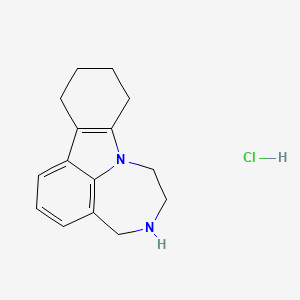
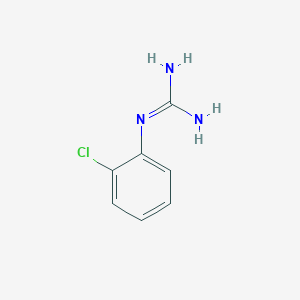

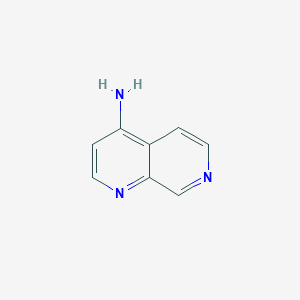
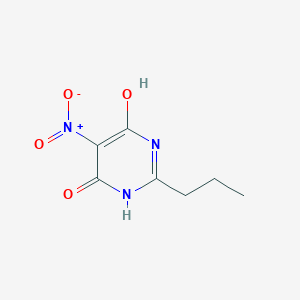
![2-(4-Fluorophenyl)-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B1625583.png)
